REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([O:17][C:18](=[O:30])[C:19]([NH:21][CH2:22][C:23]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])=[O:24])=O)[CH3:16].CCOC(C)=O.C(Cl)(Cl)Cl>CC#N.[Cl-].[Na+].O>[CH2:26]([O:25][C:23]1[O:24][C:19]([C:18]([O:17][CH2:15][CH3:16])=[O:30])=[N:21][CH:22]=1)[CH2:27][CH2:28][CH3:29] |f:5.6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NCC(=O)OCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 65° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a separatory funnel
|
Type
|
DISSOLUTION
|
Details
|
to dissolve solids
|
Type
|
CUSTOM
|
Details
|
the organic layer was isolated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed repeatedly with CHCl3 and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica eluting with a gradient of 0-30% EtOAc/Hexanes
|
Type
|
CUSTOM
|
Details
|
to give the product as a clear, colorless oil
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CN=C(O1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |